2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity
2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and metabolic disorders.
Chemical Structure and Properties
The compound's molecular formula is C19H23N5O2S, and it has a molecular weight of approximately 375.48 g/mol. The presence of the thiazole and triazole rings contributes to its biological activity by facilitating interactions with biological macromolecules.
The primary mechanism of action involves the interaction with Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation pathways. The compound binds to these receptors with high affinity, influencing gene transcription related to metabolic processes.
Biochemical Pathways Affected
- Fatty Acid Oxidation : Enhances the breakdown of fatty acids.
- Lipogenesis : Modulates the synthesis of fatty acids.
- Glucose Metabolism : Regulates glucose uptake and utilization.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.59 |
HCT116 | 6.10 |
A549 | 8.23 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to controls.
- Antimicrobial Efficacy : Another research project assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity.
Properties
IUPAC Name |
2-ethyl-5-[(3-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-3-15-20-19-23(21-15)18(25)17(28-19)16(22-10-4-5-12(2)11-22)13-6-8-14(9-7-13)24(26)27/h6-9,12,16,25H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJHMNIUSWTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC(C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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